Cefazolin - 25953-19-9

Cefazolin

Catalog Number: EVT-292068
CAS Number: 25953-19-9
Molecular Formula: C14H14N8O4S3
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefazolin is a first-generation cephalosporin antibiotic. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is a bactericidal antibiotic, meaning it kills bacteria rather than simply inhibiting their growth. [, ] Cefazolin is widely used in research, particularly in studies investigating the prevention and treatment of bacterial infections, especially those caused by susceptible gram-positive organisms such as Staphylococcus and Streptococcus species. [, , , , , , , , , , ] Its use in research extends to exploring its efficacy compared to other antibiotics, its pharmacokinetic properties in various populations, and its impact on the microbiome.

Mechanism of Action

Cefazolin inhibits bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of bacterial cell walls. [] This binding disrupts the formation of the cell wall, ultimately leading to bacterial cell death. [, ]

Applications
  • Prevention of surgical wound infections: Cefazolin is commonly used as a prophylactic antibiotic in surgical procedures, particularly those involving implants, where the risk of infection is higher. [, , , ] It has proven effective against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MRSA). [] Research also investigates the efficacy of different Cefazolin doses for surgical prophylaxis in various patient populations, such as obese individuals. [, , , ]

  • Treatment of bacterial infections: Cefazolin is used to treat a range of bacterial infections, including those affecting the skin, soft tissue, urinary tract, and bloodstream. [, , , , , , , , ] Research focuses on its efficacy compared to other antibiotics, such as nafcillin for MSSA bacteremia, ceftriaxone for Klebsiella pneumoniae bacteremia, and ASPs (Anti-staphylococcal penicillins) for MSSA bloodstream infections. [, , ]

  • Pharmacokinetic studies: Cefazolin’s pharmacokinetic properties are investigated in various populations, including pregnant women, neonates, and individuals undergoing peritoneal dialysis. [, , ] These studies aim to understand how the drug is absorbed, distributed, metabolized, and excreted in different physiological states, enabling researchers to optimize dosing regimens for better efficacy and safety.

  • Impact on the microbiome: The use of Cefazolin, like any antibiotic, can influence the composition of the gut microbiome. [, ] Research explores how Cefazolin use affects the balance of bacterial communities in the gut, both in terms of potentially beneficial and harmful species. This research contributes to understanding the broader impact of antibiotic use on the human microbiome and its implications for health and disease.

  • In vitro studies: Cefazolin is used in in vitro studies to examine its antimicrobial activity against specific bacteria, including its efficacy in eradicating bacteria adhered to surgical implants, such as scleral buckles. [] These studies contribute to understanding the optimal conditions for using Cefazolin to prevent and treat infections.

Future Directions
  • Understanding the inoculum effect: Research should continue to investigate the Cefazolin inoculum effect, which refers to its decreased efficacy against some MSSA isolates at higher bacterial concentrations. [, ] This phenomenon has implications for treating serious MSSA infections and warrants further exploration to guide optimal treatment strategies.

  • Developing novel delivery methods: Research could focus on developing new ways to deliver Cefazolin, such as controlled-release formulations or targeted delivery systems, to enhance its efficacy and potentially minimize side effects. []

  • Exploring synergistic effects: Research could investigate the potential synergistic effects of combining Cefazolin with other antibiotics or antimicrobial agents, particularly against multidrug-resistant bacteria. []

  • Investigating alternative uses: Cefazolin could be investigated for its potential use in other areas, such as modulating blood-brain barrier function and improving cognitive function in certain conditions. []

Cefpodoxime

  • Compound Description: Cefpodoxime is a third-generation cephalosporin antibiotic commonly used for treating urinary tract infections. []

Cefuroxime

  • Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic. It also has applications in treating urinary tract infections. []
  • Relevance: This study examined cefuroxime's performance against cefazolin as a surrogate marker for cefpodoxime susceptibility. Cefuroxime displayed superior major and very major error rates compared to cefazolin in predicting cefpodoxime resistance. []

Cephalothin

  • Compound Description: Cephalothin is a first-generation cephalosporin antibiotic previously recommended as a surrogate marker for cefpodoxime susceptibility in urinary tract infections. []
  • Relevance: The research indicates that cefazolin, another first-generation cephalosporin, is a better predictor of cefpodoxime susceptibility than cephalothin. []

Cefamandole

  • Compound Description: Cefamandole is a second-generation cephalosporin antibiotic. []
  • Relevance: The study explored the inoculum effect with cefazolin, noting its potential impact on treatment outcomes. Interestingly, at high inoculum levels, Staphylococcus aureus isolates producing type B and C β-lactamases showed higher MICs for cefamandole compared to those producing type A. This is in contrast to cefazolin, where type A producers displayed higher MICs at high inoculums. []

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. It has a broad spectrum of activity, encompassing gram-negative bacteria, including Pseudomonas aeruginosa. []
  • Relevance: This study directly compared ceftazidime to a combination of cefazolin and tobramycin for treating hospitalized pneumonia patients. It concluded that ceftazidime is as effective as the combination therapy, with a lower risk of nephrotoxicity. []

Tobramycin

  • Compound Description: Tobramycin is an aminoglycoside antibiotic, particularly effective against gram-negative bacteria. It is often used in combination with other antibiotics, such as cefazolin. [, , ]
  • Relevance: Several studies highlight the use of tobramycin alongside cefazolin. One study explored their pharmacokinetics in patients undergoing automated peritoneal dialysis, concluding that dosage adjustments are necessary for optimal therapeutic levels. [] Another study investigated the efficacy of cefazolin/tobramycin combination as a prophylactic treatment in pneumonia patients, finding it comparable to ceftazidime but with a higher risk of nephrotoxicity. [] Additionally, one study showed that the local application of tobramycin powder was as effective as vancomycin powder in preventing infections in a rat model and superior to systemic cefazolin. []

Nafcillin

  • Compound Description: Nafcillin is a narrow-spectrum β-lactam antibiotic classified as a penicillinase-resistant penicillin. It is primarily used to treat infections caused by Staphylococcus aureus, especially methicillin-susceptible S. aureus (MSSA). []
  • Relevance: This study compared the efficacy of cefazolin to nafcillin for treating MSSA bacteremia. It concluded that cefazolin demonstrated similar clinical effectiveness to nafcillin but with a better tolerability profile, making it a potentially suitable alternative. []
  • Compound Description: Vancomycin is a glycopeptide antibiotic frequently employed to combat infections caused by gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). [, ]
  • Relevance: In one study, cefazolin microspheres proved more effective than systemic vancomycin in treating localized MRSA infections in rats, indicating the potential for topical cefazolin in specific surgical settings. [] Another study showed that locally applied vancomycin powder surpassed the efficacy of IV vancomycin and IV cefazolin in preventing surgical site infections in a rat model, suggesting potential advantages over systemic administration. []

Clindamycin

  • Compound Description: Clindamycin is a lincosamide antibiotic effective against various gram-positive and anaerobic bacteria. It is commonly used as an alternative when patients are allergic to penicillin or cephalosporins. []
  • Relevance: In a study evaluating surgical site infection prevention, patients labeled as penicillin or cephalosporin-allergic received either cefazolin or a combination of clindamycin and/or vancomycin. The study found that cefazolin use led to a lower frequency of prosthetic joint infections compared to the clindamycin and/or vancomycin group without an increase in hypersensitivity reactions, implying cefazolin might be a safer choice for these patients. []

Amoxicillin

  • Compound Description: Amoxicillin is a β-lactam antibiotic in the penicillin group. It is a broad-spectrum antibiotic often used as a first-line treatment for various bacterial infections. [, ]

Probenecid

  • Compound Description: Probenecid is a medication primarily used to treat gout and hyperuricemia. It works by increasing uric acid excretion in the urine. It can also be used to enhance the effects of certain antibiotics, including penicillin and cephalosporins, by reducing their elimination from the body. [, , ]
  • Relevance: Several studies highlight the combined use of probenecid with cefazolin. One study investigated the impact of furosemide, piretanide, and water loading on cefazolin excretion. It revealed that while all three factors increased cefazolin excretion, the mechanisms differed. Notably, probenecid primarily enhanced cefazolin's tubular secretion. [] Another study explored cefazolin's efficacy in treating gonorrhea. The results showed that while cefazolin alone was less effective than penicillin G, the addition of probenecid to cefazolin significantly improved cure rates, likely by increasing cefazolin serum levels. [] Furthermore, in a pediatric cellulitis study, twice-daily cefazolin combined with probenecid yielded fewer treatment failures and hospital admissions than cefazolin alone, suggesting it could be a viable option for intravenous treatment in children with cellulitis. []

Lidocaine

  • Compound Description: Lidocaine is a local anesthetic commonly used to numb tissues in specific areas of the body. It is often used in medical procedures to reduce pain and discomfort. []
  • Relevance: This study examined whether a subconjunctival injection of cefazolin mixed with lidocaine could provide additional pain relief during retinal surgery compared to cefazolin alone. The findings indicated that adding lidocaine did not offer any significant analgesic benefit over cefazolin alone in this surgical context. []
  • Compound Description: Baicalin is a flavonoid, a type of natural compound, derived from the root of Scutellaria baicalensis, a plant commonly used in traditional Chinese medicine. It possesses various pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities. []
  • Relevance: This study focused on developing an efficient HPLC method for the simultaneous determination of cefazolin and baicalin in rabbit serum. This development facilitates the investigation of the pharmacokinetic interactions between cefazolin and baicalin, which could be crucial for optimizing therapeutic strategies when these two drugs are co-administered. []

Rifabutin

  • Compound Description: Rifabutin is an antibiotic primarily used to prevent and treat Mycobacterium avium complex (MAC) infection in people with HIV/AIDS. It can also treat other bacterial infections, including tuberculosis. []
  • Relevance: This study investigated the antimicrobial activity of rifabutin combined with other antimicrobial agents against Mycobacterium paratuberculosis. Notably, the combination of rifabutin and cefazolin exhibited synergistic bactericidal activity against all tested strains. The study proposed that this combination might be a suitable option for treating M. paratuberculosis infections due to its potent synergistic effect. []

Properties

CAS Number

25953-19-9

Product Name

Cefazolin

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H14N8O4S3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1

InChI Key

MLYYVTUWGNIJIB-BXKDBHETSA-N

SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O

Solubility

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/
Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether.
4.87e-01 g/L

Synonyms

(6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.